

# NM-2201 chemical structure and synthesis

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## Compound of Interest

Compound Name: NM-2201

Cat. No.: B3415420

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An In-depth Technical Guide on the Chemical Structure and Synthesis of **NM-2201**

## Introduction

**NM-2201**, also known as CBL-2201, is a potent indole-based synthetic cannabinoid.[1] It is recognized for its high affinity as a full agonist for the cannabinoid receptors CB1 and CB2.[2] [3] Structurally, it is an analogue of other synthetic cannabinoids like 5F-PB-22 and AM-2201.[4] [5] This document provides a detailed overview of its chemical structure, synthesis, and relevant experimental data for researchers, scientists, and drug development professionals. **NM-2201** is a Schedule I controlled substance in the United States, indicating no currently accepted medical use and a high potential for abuse.[4][6]

## Chemical Structure and Properties

**NM-2201** (IUPAC name: naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate) is characterized by four primary building blocks: an indole core, an ester linker at the 3-position, a naphthyl group, and a 5-fluoropentyl chain attached to the indole nitrogen.[6][7][8] This specific combination of functional groups contributes to its high affinity for cannabinoid receptors.

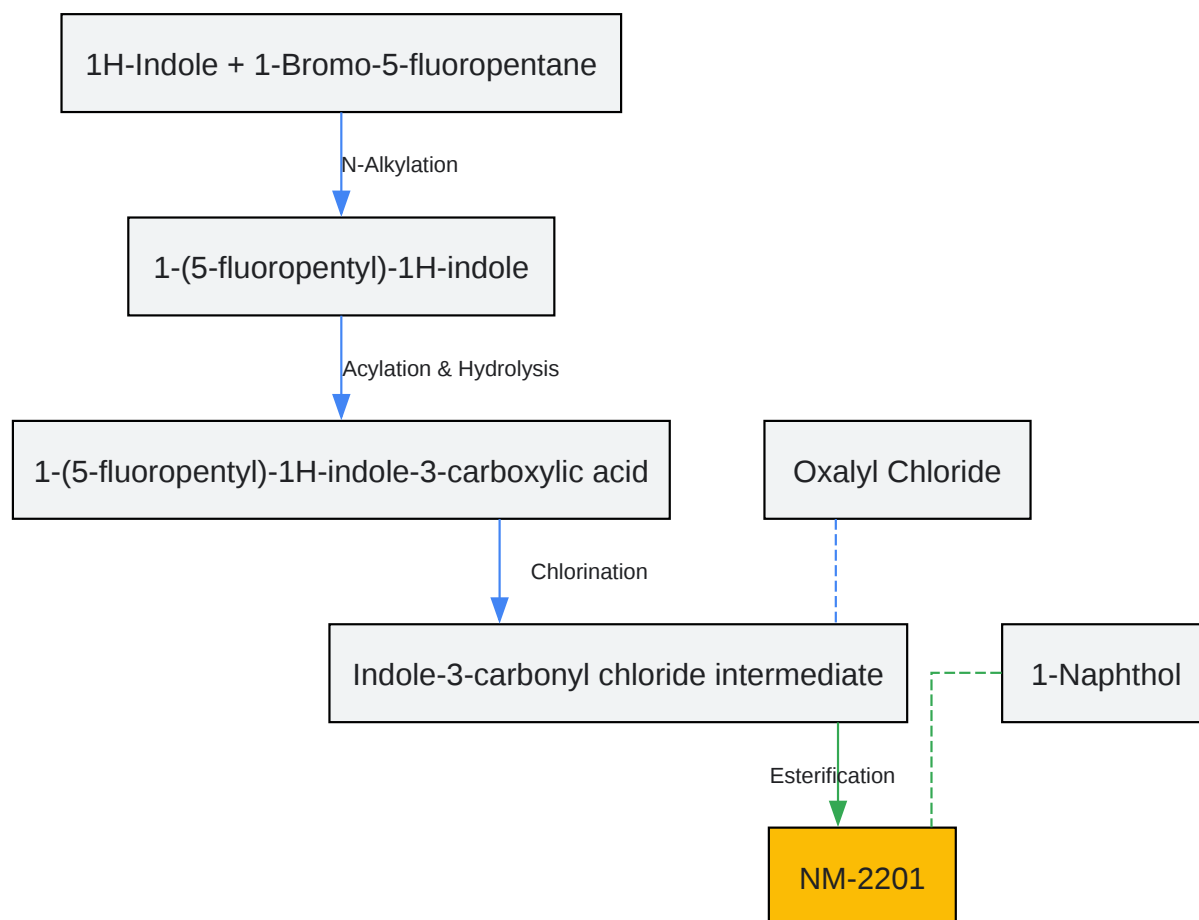
## Physicochemical and Pharmacological Data

The key quantitative parameters for **NM-2201** are summarized in the table below.

Parameter	Value	Reference(s)
Molecular Formula	C24H22FNO2	[4][6]
Molecular Weight	375.4 g/mol	[4][6]
CAS Number	2042201-16-9	[4][9]
Appearance	White crystalline solid	[4]
CB1 Receptor Affinity ( $K_i$ )	0.332 nM	[4]
CB2 Receptor Affinity ( $pEC_{50}$ )	7.97	[2]
CB1 Receptor Efficacy ( $pEC_{50}$ )	8.55	[2]
Metabolic Half-life ( $t_{1/2}$ )	8.0 minutes (in microsomes)	[4]
$\lambda_{max}$	220, 294 nm	[5]

## Synthesis of NM-2201

The synthesis of **NM-2201** is a multi-step process that involves the initial N-alkylation of an indole ring, followed by the formation of an ester linkage with 1-naphthol.[2]



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Caption: General synthesis workflow for **NM-2201**.

## Experimental Protocols

### Synthesis of Naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (NM-2201)

The synthesis is adapted from methods described in the literature for similar cannabinoids.[2]

- Step 1: N-Alkylation of 1H-indole.

- Dissolve 1H-indole in a suitable aprotic solvent (e.g., DMF).
- Add a strong base (e.g., NaH) portion-wise at 0°C to deprotonate the indole nitrogen.
- Add 1-bromo-5-fluoropentane dropwise to the solution.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purify the resulting 1-(5-fluoropentyl)-1H-indole via column chromatography.
- Step 2: Acylation and Hydrolysis.
  - The N-alkylated indole is acylated at the C3 position. This can be achieved through various methods, such as a Vilsmeier-Haack reaction, followed by oxidation, or by direct carboxylation.
  - The resulting ester or aldehyde is then hydrolyzed under basic conditions (e.g., using NaOH in methanol/water) to yield 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.
- Step 3: Formation of Acid Chloride.
  - Suspend the carboxylic acid from Step 2 in a dry, non-polar solvent (e.g., dichloromethane) containing a catalytic amount of DMF.
  - Add oxalyl chloride dropwise at 0°C.
  - Stir the reaction mixture at room temperature for several hours until the evolution of gas ceases.
  - Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride intermediate.
- Step 4: Esterification.

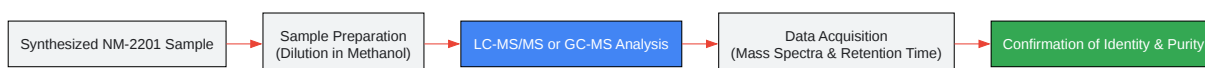
- Dissolve the crude acid chloride and 1-naphthol in a dry aprotic solvent (e.g., dichloromethane) with a suitable base (e.g., triethylamine or pyridine).
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Wash the reaction mixture with dilute acid, base, and brine.
- Dry the organic layer, concentrate, and purify the final product (**NM-2201**) by recrystallization or column chromatography.

## Analytical Confirmation Protocol

The identity and purity of the synthesized **NM-2201** are confirmed using standard analytical techniques.<sup>[2][4]</sup>

- Sample Preparation:
  - Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  - Create a series of dilutions for calibration and analysis.
- LC-MS/MS Analysis:
  - Chromatography: Use a C18 reverse-phase column.
  - Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically employed.
  - Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
  - Detection: Monitor for the protonated parent ion  $[M+H]^+$  and characteristic fragment ions.
- GC-MS Analysis:
  - Gas Chromatography: Use a capillary column suitable for non-polar to semi-polar compounds (e.g., DB-5ms).

- Injection: Use a split/splitless injector.
- Mass Spectrometry: Operate in electron ionization (EI) mode.
- Detection: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation pattern of **NM-2201**.



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Caption: Workflow for analytical confirmation of **NM-2201**.

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- To cite this document: BenchChem. [NM-2201 chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3415420#nm-2201-chemical-structure-and-synthesis>]

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